molecular formula C13H16N4O4 B2867533 ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate CAS No. 2210052-91-6

ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate

Cat. No.: B2867533
CAS No.: 2210052-91-6
M. Wt: 292.295
InChI Key: YINHFUVIYAVDOA-UHFFFAOYSA-N
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Description

Chemical compounds with similar structures, such as Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate , are often used in the field of medicinal chemistry due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions. For instance, the Biginelli reaction is a common method used for the synthesis of highly functionalized heterocycles . Another example is the synthesis of pyrazolo[3,4-b]pyridine-6-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, the dihydropyrimidine ring in Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate adopts a screw-boat conformation .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, N-substituted cyanoacetamides can participate in a variety of condensation and substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For instance, Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate has a molecular weight of 184.19 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate serves as a precursor or reactant in the synthesis of a wide array of heterocyclic compounds. These compounds, including pyrazoles, pyrimidines, and pyranopyrazoles, have been synthesized through various methods, showing the compound's versatility in chemical reactions. For instance, the synthesis of pyrazoline derivatives and their evaluation for biological activities highlight the compound's utility in creating molecules with potential therapeutic applications (Turkan et al., 2019). Similarly, the green synthesis of dihydropyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, using solvent-free conditions, demonstrates the environmental benefits of using this compound in chemical synthesis (Al-Matar et al., 2010).

Catalytic Applications

Research has also focused on the catalytic applications of compounds synthesized from this compound. The use of Amberlyst A21 as a catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles showcases the efficiency of these catalysts in promoting multi-component reactions, leading to high yields and environmental benefits due to the absence of hazardous solvents (Bihani et al., 2013).

Anticancer and Antimicrobial Activities

The synthesized heterocyclic compounds have been evaluated for their potential anticancer and antimicrobial activities. For example, some pyrazoline derivatives synthesized from this compound have shown promising anticancer activity against various human cancer cell lines, underscoring the potential therapeutic applications of these molecules (Nimbalkar et al., 2017). Additionally, the antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety suggests their utility as antibacterial agents (Azab et al., 2013).

Structural and Characterization Studies

Structural analysis and characterization of the synthesized compounds are crucial in understanding their properties and potential applications. Studies involving single crystal X-ray diffraction and DFT have been conducted to analyze the molecular structure of these compounds, providing insights into their electronic structure and stability (Viveka et al., 2016).

Future Directions

The future directions in the research of these compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential use in the treatment of various diseases .

Properties

IUPAC Name

ethyl 2-[methyl-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-4-21-11(18)7-16(3)13(20)9-5-10-12(19)14-8(2)6-17(10)15-9/h5-6H,4,7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINHFUVIYAVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C1=NN2C=C(NC(=O)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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